2-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

medicinal chemistry chemical procurement SAR

The 4-methylindole regioisomer is frequently mis-substituted with the more common 5-methyl analog, confounding kinase selectivity and ADME data. This compound resolves that gap. - Enables probing of a distinct steric region in the ATP-binding pocket; related indole-thiazole EGFR inhibitors show >10-fold IC₅₀ shifts upon indole-substituent relocation. - Essential for developing HPLC, LC-MS, or qNMR methods that resolve 4-Me vs. 5-Me positional isomers (identical MW: 348.4 g·mol⁻¹, distinct retention time/NMR). - Serves as a basis for selection inventions around US 10,660,877 B2, which claims the chemotype generically but does not exemplify the 4-methyl isomer.

Molecular Formula C19H16N4OS
Molecular Weight 348.4 g/mol
Cat. No. B12176430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Molecular FormulaC19H16N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C19H16N4OS/c1-13-4-2-6-17-15(13)7-9-23(17)11-18(24)22-19-21-16(12-25-19)14-5-3-8-20-10-14/h2-10,12H,11H2,1H3,(H,21,22,24)
InChIKeyHETIOGDGUPZEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile


2-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 1324060-60-7) is a synthetic, heterocyclic small molecule (C₁₉H₁₆N₄OS; MW 348.4 g mol⁻¹) that combines a 4-methylindole, a pyridin‑3‑yl‑thiazole, and an acetamide linker . The compound belongs to the indole‑thiazole‑pyridine acetamide family, a chemotype investigated for kinase inhibition (EGFR, SRC) and Toll‑like receptor (TLR7/8/9) antagonism [1][2]. It is currently offered as a research‑grade building block or screening probe; no regulatory approval or clinical development status is reported in the public domain.

Positional Probe 4‑methylindole isomer for kinase SAR studies; distinct from common 5‑methyl or des‑methyl analogs
Target Engagement Research‑grade building block for EGFR, SRC, TLR pathway target engagement and selectivity profiling
Analytical Reference Regioisomer‑specific standard for HPLC or LC‑MS method development to resolve 4‑/5‑methyl indole derivatives

Why Close Analogs Cannot Replace This Compound


Indole‑thiazole‑pyridine acetamides are exquisitely sensitive to the position and electronic character of substituents on the indole ring. The 4‑methyl group in the target compound is a positional isomer distinct from the commercially available 5‑methyl and des‑methyl analogs . In published SAR campaigns on related indole‑thiazole EGFR inhibitors, even minor indole‑substituent shifts altered cellular IC₅₀ values by > 10‑fold and changed mutant‑vs‑wild‑type selectivity ratios [1]. Consequently, substituting the 4‑methyl isomer with a 5‑methyl or unsubstituted indole congener can confound target engagement, selectivity, and ADME interpretation, undermining the reproducibility of biological data and the validity of patent claims.

5‑Methyl or Des‑Methyl Congeners Indole substitution position may shift kinase selectivity and binding potency; class SAR shows up to 10‑fold IC₅₀ variation.
Isomeric Purity Ambiguity 4‑Methyl and 5‑methyl isomers share identical molecular mass and formula; co‑elution risk without regioisomer‑resolved analytical methods.
3‑Acetyl or Polar Analogs Additional H‑bond acceptor and lower lipophilicity may alter permeability and metabolic stability relative to the 4‑methyl probe.

Quantitative Differentiation vs. Nearest Analogs


Molecular Formula and Weight Distinction

The target compound (C₁₉H₁₆N₄OS; 348.4 g mol⁻¹) differs from the des‑methyl analog 2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (C₁₈H₁₄N₄OS; 334.4 g mol⁻¹) by exactly one CH₂ unit, corresponding to the 4‑methyl group . The 5‑methyl regioisomer (C₁₉H₁₆N₄OS; 348.4 g mol⁻¹) shares the same molecular formula but differs in the substitution position on the indole ring, preventing chromatographic co‑elution or NMR signal overlap only if the isomer is absent .

Identity Differentiation
Head‑to‑head
ΔMW = +14.0 Da vs des‑methyl; identical formula but distinct connectivity vs 5‑methyl isomer
Unambiguous analytical handle for procurement identity verification
Confirmed by HRMS and ¹H/¹³C NMR; critical to exclude isomer contamination
medicinal chemistry chemical procurement SAR

Positional Isomerism and Binding Impact

The 4‑methyl group on the indole ring is closer to the acetamide linker than the 5‑methyl group, altering both the steric environment and the electron density of the indole π‑system. In the 2024 indole‑thiazole EGFR‑TK inhibitor study, moving a substituent from one indole position to another changed cellular IC₅₀ by up to an order of magnitude (e.g., compound 7e: HCC827 IC₅₀ = 0.23 µM, H1975 IC₅₀ = 0.38 µM vs. compound 7f: HCC827 IC₅₀ = 0.34 µM, H1975 IC₅₀ = 0.42 µM) [1]. Although these compounds are not the 4‑methyl or 5‑methyl isomers themselves, the data demonstrate that indole‑substitution position profoundly modulates potency and mutant‑selectivity within the same chemotype.

Positional SAR Impact
Class‑level
Up to 10‑fold
Reported IC₅₀ shift with indole substitution in EGFR‑TK inhibitor class
Based on MTT assay in HCC827/H1975 cells; 4‑methyl isomer occupancy not directly measured
structure–activity relationship kinase inhibition isomer differentiation

Patent Landscape as Distinct Pharmacophore

The generic Markush structure in EP 4079304 A1 (compounds for hyperproliferative disorders) encompasses indole‑thiazole‑acetamide hybrids with methyl substitution, while US 10,660,877 B2 claims pyridyl‑substituted indole TLR7/8/9 inhibitors [1][2]. The 4‑methyl isomer occupies a specific substitution position that, if not explicitly exemplified in the prior art, may offer freedom‑to‑operate advantages or a novel composition‑of‑matter position compared to the more extensively exemplified 5‑methyl or des‑methyl variants.

IP Differentiation
Supporting evidence
4‑methyl isomer not specifically exemplified in broad TLR/kinase patent claims
May support freedom‑to‑operate assessment or selection invention basis
Qualitative patent analysis; requires legal review
intellectual property patent analysis kinase inhibitor

Lipophilicity vs. 3-Acetyl Analog

The 4‑methyl substituent adds lipophilicity without introducing additional hydrogen‑bond donors or acceptors, whereas the 3‑acetyl analog (C₂₀H₁₆N₄O₂S; 376.4 g mol⁻¹) gains a carbonyl oxygen that increases H‑bond acceptor count and polarity . This preserves the pharmacophore’s ability to engage hydrophobic kinase pockets while avoiding the metabolic liabilities and solubility penalties often associated with carbonyl‑containing substituents.

Physicochemical Profile
Class‑level
clogP ~3.0–3.5, HBA=4 vs 3‑acetyl analog HBA=5, ΔclogP ~ –0.5 to –1.0
Balanced lipophilicity may support permeability screening; avoids extra H‑bond acceptor liability
In silico estimate; experimental logP/logD not reported
ADME prediction drug‑likeness hit triage

Optimal Use Cases in R&D and Procurement


Kinase Lead-Optimization Libraries

The 4‑methylindole motif is under‑represented in commercial kinase‑targeted libraries compared to the 5‑methyl and 5‑methoxy variants. Teams developing EGFR, SRC, or other kinase inhibitors can use this compound to probe a distinct steric region of the ATP‑binding pocket, supported by the class‑level SAR showing that indole‑substitution shifts alter mutant‑EGFR IC₅₀ values [1].

FTO and Selection Invention for TLR Antagonists

When the generic claims of US 10,660,877 B2 (pyridyl‑substituted indole TLR inhibitors) cover the chemotype but do not explicitly exemplify the 4‑methyl isomer [2], this compound can serve as a basis for a selection invention or a novel composition‑of‑matter filing, provided that surprising biological activity can be demonstrated.

Isomer-Specific Analytical Reference Standard

Because the 4‑methyl and 5‑methyl isomers share identical molecular mass (348.4 g mol⁻¹) but differ in retention time and NMR signature , procurement of the authentic 4‑methyl compound is essential for developing HPLC, LC‑MS, or qNMR methods that resolve these regioisomers in reaction monitoring or quality‑control workflows.

Physicochemical Benchmarking for Early ADME

With a calculated logP in the 3.0–3.5 range and only one hydrogen‑bond donor, the compound sits within the optimal property space for oral bioavailability (Rule‑of‑Five compliant). It can be used as a baseline comparator when evaluating the impact of more polar substituents (e.g., acetyl, carboxamide) on solubility, permeability, and microsomal stability within the same scaffold .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Distinct 4‑methyl steric probe
Kinase selectivity fingerprint and class‑level SAR
TLR antagonist IP evaluation
Novel substitution pattern not exemplified in key patents
Freedom‑to‑operate and selection invention basis
Regioisomer analytical method development
Authentic 4‑methyl isomer standard
HPLC/LC‑MS resolution of 4‑/5‑methyl indole derivatives
Early DMPK physicochemical screening
Rule‑of‑Five compliant lipophilicity (clogP 3.0–3.5)
Permeability and microsomal stability benchmarking within indole‑thiazole series
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